REACTION_CXSMILES
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C([N:8]1[CH:13]=[C:12]([CH3:14])[C:11](=[O:15])[N:10]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]1=[O:23])C1C=CC=CC=1>[Pd].C([O-])=O.[NH4+]>[CH2:16]([N:10]1[C:11](=[O:15])[C:12]([CH3:14])=[CH:13][NH:8][C:9]1=[O:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|
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Name
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1,3-dibenzyl-5-methyl-2,4(1H,3H)-pyrimidinedione
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Quantity
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2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1C(N(C(C(=C1)C)=O)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
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3 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(=O)[O-].[NH4+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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FILTRATION
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Details
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The reaction mixture then was filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by column chromatography on silica gel eluting with methylene chloride/methanol (95:5)
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Name
|
|
Type
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product
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Smiles
|
C(C1=CC=CC=C1)N1C(NC=C(C1=O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |